![molecular formula C19H23FN2OS B2971219 1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol CAS No. 338421-87-7](/img/structure/B2971219.png)
1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as FPPP, is a molecule with the CAS Number: 338421-87-7 . It has a linear formula of C19H23FN2OS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H23FN2OS/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 . This indicates that the molecule contains a fluorophenyl group attached to a piperazine ring, which is further connected to a phenylsulfanyl-modified propanol group.Physical And Chemical Properties Analysis
The molecular weight of this compound is 346.47 . It is a solid substance with a density of 1.3±0.1 g/cm3 . The boiling point is 509.4±50.0 °C at 760 mmHg .科学的研究の応用
Analytical Method Development
The development of analytical methods for the detection and quantification of pharmaceutical compounds and their degradation products is crucial for quality control and stability studies. For instance, El-Sherbiny et al. (2005) demonstrated the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation of flunarizine hydrochloride (FLZ) and its degradation products. These techniques enable the analysis of FLZ in both its pure form and in dosage forms, providing a sensitive method for pharmaceutical analysis (El-Sherbiny et al., 2005).
Synthesis and Drug Development
The synthesis of complex molecules for pharmaceutical applications is a key area of research. Botteghi et al. (2001) outlined a process involving the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol as a critical step in synthesizing Fluspirilen and Penfluridol, two neuroleptic agents. This methodology showcases the importance of catalytic processes in the efficient synthesis of drug molecules (Botteghi et al., 2001).
Crystal Structure Analysis
Understanding the crystal structure of compounds can inform their chemical properties and interactions. The study by Deniz and Ibiş (2009) on the crystal structure of a related compound highlights the significance of structural analysis in predicting the behavior of chemical entities in various environments (Deniz & Ibiş, 2009).
Antitumor Activity
Research into the antitumor activities of chemical compounds contributes to the development of new cancer therapies. Naito et al. (2005) synthesized and evaluated a series of novel compounds for their cytotoxic activity against several tumor cell lines, demonstrating the potential of these compounds in cancer treatment (Naito et al., 2005).
Metabolic Studies
Investigating the metabolic pathways of drug candidates is essential for understanding their pharmacokinetics and potential interactions. Hvenegaard et al. (2012) studied the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved and the metabolites produced. This research provides insights into the drug's metabolism, crucial for its development and safety profile (Hvenegaard et al., 2012).
Safety And Hazards
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSPMHYRJHOPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

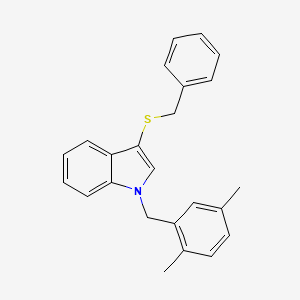
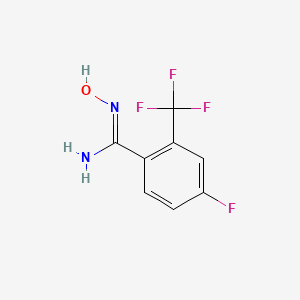
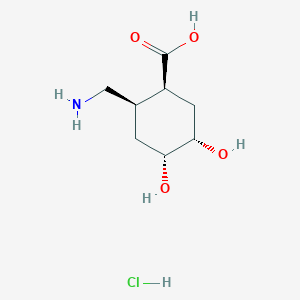
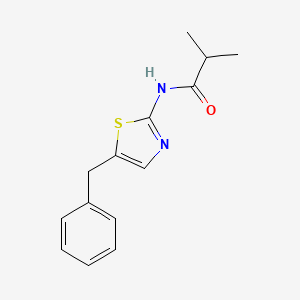
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)
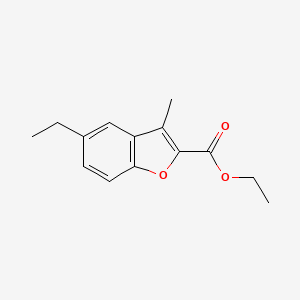
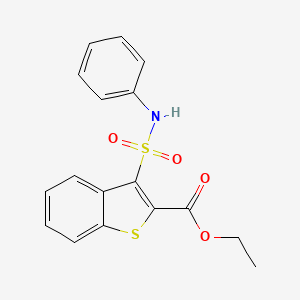
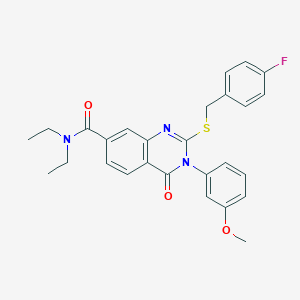
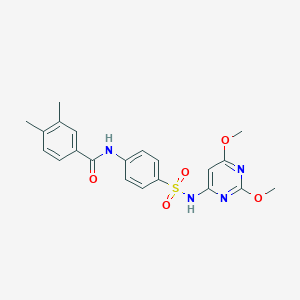
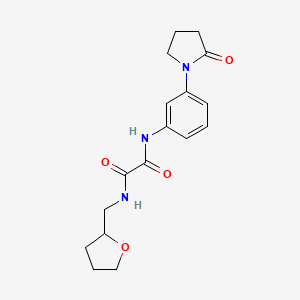
![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)
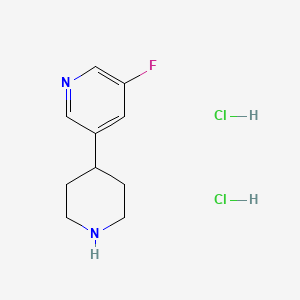
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)